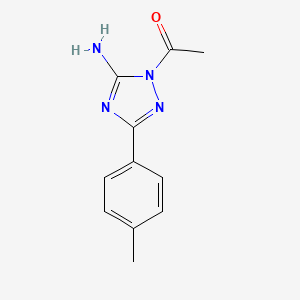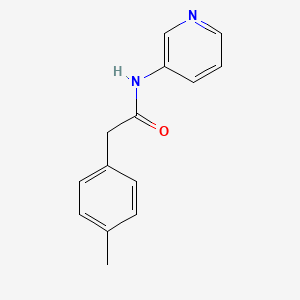
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which allows it to interact with various biological targets in the human body. In
作用機序
The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with various biological targets in the human body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which leads to a reduction in the production of inflammatory mediators and the proliferation of cancer cells. The compound also interacts with certain proteins in the human body, which leads to the activation of apoptotic pathways and the induction of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the human body. The compound has been shown to inhibit the activity of certain enzymes and receptors, which leads to a reduction in the production of inflammatory mediators and the proliferation of cancer cells. The compound also interacts with certain proteins in the human body, which leads to the activation of apoptotic pathways and the induction of cell death. The compound has also been shown to have anti-bacterial properties, which makes it a promising candidate for the development of new antibiotics.
実験室実験の利点と制限
The advantages of using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments include its high purity, its well-defined chemical structure, and its unique biological activity. The compound can be easily synthesized in large quantities, which makes it a cost-effective option for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in certain solvents. Careful handling and storage of the compound are required to ensure its stability and safety.
将来の方向性
There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide. One area of research is the development of new drugs based on the compound's unique chemical structure and biological activity. Another area of research is the investigation of the compound's potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additional research is also needed to explore the compound's anti-bacterial properties and its potential to treat other types of infections. Overall, the compound's unique properties make it a promising candidate for the development of new drugs and therapies.
合成法
The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis method has been optimized to minimize the formation of impurities and to increase the yield of the product.
科学的研究の応用
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the activity of certain enzymes and receptors in the human body, which makes it a promising candidate for the development of new drugs.
特性
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-5-3-9-8(4-7(5)11)13-10(15-9)12-6(2)14/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFSAIMTDKUJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)
![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)

![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5765222.png)




![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)
![N,N-dimethyl-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5765265.png)
![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)